![molecular formula C12H20O4 B3025744 (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol CAS No. 863480-61-9](/img/structure/B3025744.png)
(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Overview
Description
The compound is a complex organic molecule with multiple chiral centers indicated by the (1S,2R,4S) configuration. The molecule also contains a cyclohexene ring and a hydroxyl group, which suggests it may have properties common to alcohols and alkenes .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the creation of the cyclohexene ring, the introduction of the hydroxyl groups, and the formation of the carbon-carbon double bond .Molecular Structure Analysis
The molecule’s structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the chiral centers suggests that the molecule may exist as multiple stereoisomers .Chemical Reactions Analysis
The molecule’s reactivity would likely be influenced by the presence of the alkene and the hydroxyl groups. The alkene could undergo addition reactions, while the hydroxyl groups could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the molecule can be predicted based on its structure. For example, the presence of the hydroxyl groups suggests that the molecule may be polar and capable of forming hydrogen bonds .Scientific Research Applications
Structural Analysis : A study on a polymorph of (+)-clusianone, a compound structurally related to (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol, details its crystal structure and properties, including intramolecular hydrogen bonding and specific rotation values. This type of research is crucial for understanding the physical and chemical properties of such compounds (Nagalingam et al., 2013).
Compound Isolation and Identification : Research on isolating and identifying compounds like the anti-isohumulones highlights the importance of identifying specific compounds in complex mixtures, a crucial step in fields like pharmacology and biochemistry (Taeye et al., 1979).
Photocycloaddition Reactions : Studies on photocycloaddition reactions of 2-acylcyclohex-2-enones provide insights into chemical reactions that such compounds can undergo, which is significant in the synthesis of complex molecules (Ferrer et al., 2001).
Absolute Configuration Determination : Determining the absolute configuration of related compounds like 3-benzoyl-4-hydroxy-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione assists in understanding the stereochemistry, which is vital for predicting the behavior of these molecules in biological systems (Christian et al., 2012).
Synthetic Routes and Chemical Transformations : Research on synthetic routes for potential trichothecene precursors involving compounds like 2-methylbut-3-yn-2-ol demonstrates the importance of developing methods for synthesizing structurally complex molecules, which could be applied in drug discovery and material science (Banks et al., 1981).
Natural Product Isolation and Cytotoxic Activities : Studies on isolating new compounds from natural sources, like Leontopodium longifolium, and evaluating their cytotoxic activities are indicative of the potential medicinal and pharmacological applications of these molecules (Li et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2R,4S)-5-[(E)-3-hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZSJMCXTDLPSF-DVKNGYBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=CC1O)C=CC(C)(C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](C(=C[C@@H]1O)/C=C/C(C)(C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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